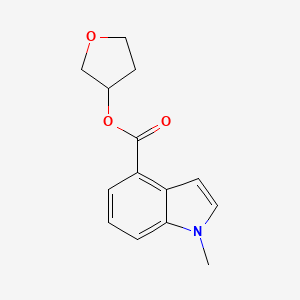
2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a cyclopropane carboxamide derivative that has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide is not fully understood. However, studies have suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, viral replication, and fungal growth. It may also act by modulating neurotransmitter levels in the brain, thereby improving cognitive function in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit viral replication and fungal growth. In addition, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide in lab experiments is its potent therapeutic activity. The compound has been shown to have activity against various diseases, making it a promising candidate for drug development. However, one of the limitations of using the compound is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of the compound.
Orientations Futures
There are several future directions for research on 2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to study its mechanism of action in more detail. Additionally, future studies could focus on optimizing the synthesis method of the compound to improve its potency and safety profile. Finally, studies could investigate the potential of the compound as a lead compound for drug development.
In conclusion, this compound is a compound that has shown promising therapeutic activity in various diseases. Its potent activity and potential as a lead compound for drug development make it an attractive candidate for further research. However, further studies are needed to determine its optimal dosage and safety profile.
Méthodes De Synthèse
The synthesis of 2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide has been achieved using various methods. One of the commonly used methods involves the reaction of 2-bromo-1-(2-methylphenyl)cyclopropane with 1-pyrimidin-2-ylpiperidine-4-carboxamide in the presence of a palladium catalyst. Another method involves the reaction of 2-(2-methylphenyl)cyclopropane-1-carboxylic acid with N-(1-pyrimidin-2-ylpiperidin-4-yl)amine in the presence of a coupling reagent.
Applications De Recherche Scientifique
2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have anticancer, antiviral, and antifungal properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(2-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-4-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-5-2-3-6-16(14)17-13-18(17)19(25)23-15-7-11-24(12-8-15)20-21-9-4-10-22-20/h2-6,9-10,15,17-18H,7-8,11-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQLFABHXMJIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC2C(=O)NC3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide](/img/structure/B7593170.png)
![2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide](/img/structure/B7593179.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7593186.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B7593195.png)
![N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide](/img/structure/B7593200.png)
![2-(cyclohexen-1-yl)-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylacetamide](/img/structure/B7593208.png)

![1-[1-(2,5-difluorophenyl)propyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7593229.png)
![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[(2-ethylphenyl)methyl]urea](/img/structure/B7593235.png)
![2,4-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidine-1-carboxamide](/img/structure/B7593237.png)


![4-[2-[Oxan-4-yl(propan-2-yl)amino]ethoxy]benzonitrile](/img/structure/B7593269.png)